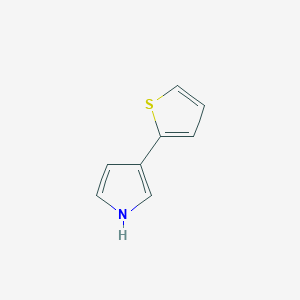

3-(Thiophen-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

52707-48-9 |

|---|---|

Molecular Formula |

C8H7NS |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

3-thiophen-2-yl-1H-pyrrole |

InChI |

InChI=1S/C8H7NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H |

InChI Key |

LQRWRUZIICPGJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CNC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the pyrrole (B145914) ring onto a thiophene (B33073) scaffold. These methods often involve condensation reactions that form the five-membered nitrogen-containing ring.

Paal-Knorr Condensation Reactions

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org To synthesize the unsubstituted 3-(Thiophen-2-yl)-1H-pyrrole, the required precursor would be 1-(thiophen-2-yl)butane-1,4-dione, which is reacted with an ammonia source.

The general mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The synthesis of the necessary 1,4-dicarbonyl precursor, such as 1,4-di(thiophen-2-yl)butane-1,4-dione, has been reported and can be achieved through methods like the Friedel-Crafts acylation of thiophene with an appropriate diacyl chloride. nih.govscribd.com The reaction of this diketone with various amines has been shown to produce N-substituted 2,5-di(thiophen-2-yl)-1H-pyrroles. scribd.com For the synthesis of the title compound, a similar strategy starting with 1-(thiophen-2-yl)butane-1,4-dione and ammonia or an ammonia salt like ammonium (B1175870) acetate (B1210297) would be employed.

Table 1: Paal-Knorr Synthesis of Thienylpyrroles

| Starting 1,4-Dicarbonyl | Amine/Ammonia Source | Product | Reference |

|---|---|---|---|

| 1,4-di(thiophen-2-yl)butane-1,4-dione | p-Phenylenediamine | 1,1'-(1,4-Phenylene)bis(2,5-di(thiophen-2-yl)-1H-pyrrole) | scribd.com |

| 1,4-di(thiophen-2-yl)butane-1,4-dione | Various Aromatic Diamines | N-substituted 2,5-di(thiophen-2-yl)-1H-pyrroles | scribd.com |

Cross-Coupling and Metal-Catalyzed Transformations

These methods involve the formation of a C-C bond between a thiophene and a pyrrole derivative, each appropriately functionalized for the specific coupling reaction. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds between aromatic systems, including the linkage of thiophene and pyrrole rings. Several types of cross-coupling reactions can be employed, with the Suzuki-Miyaura reaction being one of the most efficient. core.ac.uk

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, two main pathways are viable:

Coupling of 3-bromopyrrole (or a protected version) with thiophene-2-boronic acid.

Coupling of 2-bromothiophene (B119243) with a 3-pyrrol-boronic acid or ester derivative.

Research has demonstrated that Suzuki couplings are effective for producing various thienylpyrrole derivatives. For instance, the synthesis of 2-(2'-thienyl)pyrrole derivatives has been achieved with higher yields through Suzuki coupling compared to other methods like Stille or decarboxylative couplings. core.ac.uk The synthesis of 3-substituted pyrroles via Suzuki-Miyaura coupling of N-substituted 3-pyrroline (B95000) boronic esters has also been reported, providing a route to the necessary pyrrole precursors. lookchem.com The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl₂ and a base like aqueous potassium carbonate in a solvent such as dimethoxyethane (DME). researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method could be applied by reacting a stannylated pyrrole, such as 3-(tributylstannyl)pyrrole, with 2-bromothiophene, or vice versa. While versatile, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.orgrsc.org The synthesis of this compound could be envisioned by coupling a 3-halopyrrole derivative with a 2-thienylzinc reagent. The Negishi coupling has been successfully used to prepare 2-(2'-thienyl)pyrrole. core.ac.uk

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Thienylpyrrole Synthesis

| Coupling Reaction | Typical Reactants | Catalyst System (Example) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Pd(dppf)Cl₂ / K₂CO₃ | High yields, readily available and non-toxic boron reagents. | Potential for protodeboronation of thiopheneboronic acids. | core.ac.ukresearchgate.net |

| Stille | Organostannane + Aryl halide | Pd(OAc)₂ | Broad substrate scope. | Toxicity of organotin compounds. | organic-chemistry.orgnih.gov |

| Negishi | Organozinc reagent + Aryl halide | PdCl₂(dppf) | High reactivity. | Moisture sensitivity of organozinc reagents. | core.ac.ukorganic-chemistry.org |

Copper-Catalyzed Heterocyclization Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods. The synthesis of thienylpyrroles has been achieved through the reaction of a pyrrolylcopper intermediate with an iodothiophene. scispace.com This method can, however, be complicated by side reactions such as metalation of the iodo-heterocycle. scispace.com More contemporary copper-catalyzed multicomponent reactions provide an efficient route to highly functionalized pyrroles under solvent-free conditions. researchgate.net Another approach involves the copper-catalyzed synthesis of pyrroles from 3,6-dihydro-1,2-oxazines. libretexts.org A copper-hydride catalyzed coupling of enynes and nitriles has also been developed for the synthesis of polysubstituted pyrroles. mit.edu

Lewis Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Lewis acid catalysis can be employed to facilitate the synthesis of polysubstituted pyrroles. rsc.org These reactions offer a high degree of atom economy and can rapidly generate molecular diversity from simple and readily available starting materials. rsc.org While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the general strategy holds promise for its construction.

Exploration of Reaction Conditions and Yield Optimization

The efficiency of the aforementioned synthetic methodologies is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically varied to maximize the yield of the desired product, this compound, and minimize side products include:

Catalyst and Ligand Selection: The nature of the metal catalyst (e.g., palladium, nickel, copper) and the electronic and steric properties of the associated ligands play a pivotal role. For palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands such as SPhos and RuPhos have been shown to be effective in improving yields and suppressing side reactions in related systems. nih.govbucknell.edu

Base and Additives: The choice of base is critical in Suzuki couplings to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govresearchgate.net In Stille couplings, additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can significantly enhance the reaction rate.

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. A range of solvents from polar aprotic (e.g., DMF, dioxane) to nonpolar (e.g., toluene) are employed depending on the specific reaction. harvard.edursc.org

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing decomposition of the product or catalysts. Microwave irradiation has also been used to accelerate some coupling reactions.

A comparative study on the synthesis of 2-(2'-thienyl)pyrroles indicated that Suzuki coupling generally provides better yields compared to Stille and decarboxylative coupling methods. core.ac.uk However, the optimal method can be substrate-dependent, and a thorough screening of conditions is often necessary to achieve the best results for the synthesis of this compound.

Solvent-Free and Mild Reaction Conditions

In recent years, a significant shift towards green chemistry has spurred the development of synthetic methods that operate under solvent-free and mild conditions. Microwave-assisted organic synthesis has emerged as a particularly effective technique, offering rapid heating, reduced side reactions, and improved energy efficiency. jmest.orgresearchgate.net The application of microwave irradiation to the synthesis of pyrrole derivatives has been shown to dramatically accelerate reaction rates, often allowing for the complete omission of traditional organic solvents. jmest.org

Another approach involves conducting reactions in aqueous media or under solvent-free solid-state conditions. For example, the synthesis of a related propanone derivative, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, was achieved using a catalytic amount of sodium hydroxide (B78521) in a simple methanol-water mixture, highlighting a move towards milder and more environmentally benign solvent systems. nih.govresearchgate.net These methodologies align with the principles of sustainable chemistry by minimizing waste and avoiding hazardous substances. jmest.org

Table 1: Examples of Mild and Solvent-Free Conditions in Pyrrole Synthesis

| Method | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Substituted Aldehyde, Substituted Ketone, P2O5/H2SO4 | Solvent-free, 3-5 minutes | Substituted Pyrroles | jmest.org |

| Base Catalysis | 2-Pyrrole-carbaldehyde, 2-Acetylthiophene, NaOH | 1:1 MeOH:H₂O | Thiophene-Pyrrole Propanone | nih.govresearchgate.net |

Catalyst Screening and Optimization

The efficiency of pyrrole synthesis is often highly dependent on the choice of catalyst. Catalyst screening and optimization are therefore crucial steps in developing a viable synthetic pathway. Research has explored a range of catalysts, from simple bases to complex transition metal systems, to improve yields and reaction conditions. researchgate.netresearchgate.net

One area of investigation involves the use of low-valent tungsten species, generated in situ from WCl₆ and an organosilicon reductant, to catalyze the [2+2+1] synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and aryl diazenes. researchgate.net While this specific reaction produces fully substituted pyrroles, the screening process provides valuable insights into catalyst viability for pyrrole formation in general. The study systematically evaluated different tungsten precursors and reductants to identify the optimal combination for catalytic activity. researchgate.net

Palladium complexes have also been investigated for their catalytic prowess. A Pd(II) complex featuring a 2-(thiophen-2-yl)-1H-benzimidazole ligand demonstrated high catalytic efficiency in reduction reactions, showcasing the utility of incorporating a thiophene moiety into the catalyst structure itself to potentially influence reactivity in related synthetic applications. dergipark.org.tr The optimization of catalyst loading is another critical parameter, with studies showing that even small adjustments can significantly impact reaction outcomes. researchgate.net

Table 2: Catalyst Screening for a [2+2+1] Pyrrole Synthesis

| Entry | Catalyst Precursor (10 mol%) | Reductant (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | WCl₆ | Si-Me₂-DHP (1.5) | 94 | researchgate.net |

| 2 | WCl₅ | Si-Me₂-DHP (1.5) | 88 | researchgate.net |

| 3 | WCl₄ | Si-Me₂-DHP (1.5) | 71 | researchgate.net |

| 4 | W(OPh)₆ | Si-Me₂-DHP (1.5) | <10 | researchgate.net |

| 5 | [WCl₄(=NPh)]₂ | Si-Me₂-DHP (1.5) | 85 | researchgate.net |

Data adapted from a study on the synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles. researchgate.net Si-Me₂-DHP refers to N,N'-bis(trimethylsilyl)-2,5-dimethyldihydropyrazine.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both pyrrole (B145914) and thiophene (B33073). In 3-(thiophen-2-yl)-1H-pyrrole, the site of electrophilic attack is determined by the relative activating ability of the two rings and the directing effects of the substituents.

The pyrrole ring is significantly more activated towards electrophilic substitution than the thiophene ring. thieme-connect.de Therefore, electrophilic attack is expected to occur preferentially on the pyrrole ring. Within the pyrrole ring, the positions ortho to the nitrogen atom (C2 and C5) are the most activated. Since the C3 position is already substituted with the thiophene ring, electrophilic substitution will be directed to the C5 position, and to a lesser extent, the C2 and C4 positions. For the thiophene ring, the C5' position is the most likely site for substitution, should reaction occur on that ring.

A notable example of electrophilic substitution on a related compound is the Vilsmeier-Haack formylation of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole. In this reaction, formylation occurs exclusively at the C5 position of the pyrrole ring, demonstrating the higher reactivity of the pyrrole ring over the thiophene ring. thieme-connect.de

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Predicted Minor Product(s) |

| Vilsmeier-Haack (POCl₃, DMF) | 5-formyl-3-(thiophen-2-yl)-1H-pyrrole | 2-formyl-3-(thiophen-2-yl)-1H-pyrrole |

| Acylation (e.g., Ac₂O, Lewis Acid) | 5-acetyl-3-(thiophen-2-yl)-1H-pyrrole | 2-acetyl-3-(thiophen-2-yl)-1H-pyrrole |

| Nitration (e.g., HNO₃/H₂SO₄) | 5-nitro-3-(thiophen-2-yl)-1H-pyrrole | 2-nitro-3-(thiophen-2-yl)-1H-pyrrole |

| Sulfonation (e.g., SO₃/Pyridine) | This compound-5-sulfonic acid | This compound-2-sulfonic acid |

It is important to note that strong acids, often used in electrophilic substitution reactions like nitration and sulfonation, can lead to the polymerization of the highly reactive pyrrole ring. quimicaorganica.org Therefore, milder reaction conditions are typically required.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the thiophene or the pyrrole ring, or the functional groups attached to them, depending on the reagents and reaction conditions.

The thiophene ring is generally more resistant to oxidation than the pyrrole ring. However, under specific conditions, it can be oxidized. For instance, oxidation of thiophenes with peroxy acids can lead to the formation of thiophene-S-oxides, which are highly reactive and can undergo further transformations.

The reduction of functional groups on the this compound scaffold can be achieved using various reducing agents. For example, a nitro group, which could be introduced via electrophilic nitration, can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation is crucial for further functionalization of the molecule.

A study on the dearomative oxidation of 3-substituted pyrroles has shown that they can undergo regioselective oxidation to form Δ³-pyrrol-2-ones. nih.gov This suggests that the pyrrole ring in this compound could potentially be oxidized to a pyrrolinone derivative.

Substitution Reactions

Beyond electrophilic aromatic substitution, this compound can undergo other substitution reactions, including halogenation, alkylation, and nucleophilic substitution.

Halogenation: The halogenation of pyrroles is often carried out under mild conditions to prevent polyhalogenation due to the high reactivity of the pyrrole ring. quimicaorganica.orgacs.org Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of pyrroles. For this compound, halogenation is expected to occur preferentially at the C5 position of the pyrrole ring. Bromination of thiophene derivatives can be achieved using reagents like bromine in the presence of a lithium source. google.com

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to the potential for polymerization and polyalkylation. byjus.commasterorganicchemistry.com However, under specific conditions, such as using milder Lewis acids or alternative catalytic systems, alkylation can be achieved. Palladium-catalyzed direct C-H alkylation has been reported for electron-deficient pyrrole derivatives, offering a selective method for C5 alkylation. jiaolei.group

Table 2: Potential Halogenation and Alkylation Reactions of this compound

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-3-(thiophen-2-yl)-1H-pyrrole |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-chloro-3-(thiophen-2-yl)-1H-pyrrole |

| Alkylation | Alkyl halide, mild Lewis acid | 5-alkyl-3-(thiophen-2-yl)-1H-pyrrole |

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic rings like pyrrole and thiophene is generally difficult. nih.govlibretexts.org The high electron density of the rings repels incoming nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. libretexts.org For instance, if a nitro group were introduced at the C5 position of the pyrrole ring in this compound, this position could potentially undergo nucleophilic substitution. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing group.

Theoretical studies on the nucleophilic aromatic substitution of substituted thiophenes have shown that the reaction follows a stepwise pathway and that the presence of electron-withdrawing groups is crucial for the reaction to proceed. nih.govnih.gov

Carbonyl and Carboxylic Acid Group Transformations

The presence of carbonyl and carboxylic acid functionalities on the this compound core opens avenues for diverse chemical modifications. These transformations are crucial for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Acylation of pyrrole rings is a fundamental transformation, though it can be problematic under standard Friedel-Crafts conditions, which often lead to polymerization. youtube.com However, acylation can be successfully achieved using alternative methods. For instance, the Houben-Hoesch reaction, which utilizes a nitrile and an acid catalyst like HCl, provides a viable route to acylated pyrroles. youtube.com Another effective method involves the use of acetic anhydride, which reacts with pyrrole to yield the corresponding 2-acylpyrrole. youtube.com

In the context of N-acylpyrroles, an interesting rearrangement known as the "pyrrole dance," an anionic Fries-type rearrangement, can occur. rsc.orgrsc.org This process, which can be influenced by the choice of base, allows for the migration of the acyl group. rsc.orgrsc.org For example, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) can promote this rearrangement, leading to the formation of 2-aroylpyrroles in good yields. rsc.orgrsc.org This method is advantageous as it avoids the need for pre-formed organometallic reagents or cryogenic temperatures. rsc.orgrsc.org

A study on the acylation of N-acylpyrroles demonstrated the chemoselective nature of the reaction. rsc.orgrsc.org The use of potassium bis(trimethylsilyl)amide (KN(SiMe3)2) favored the aroylation of toluene (B28343) derivatives, while LiN(SiMe3)2 led to the anionic Fries rearrangement to produce 2-aroylpyrroles. rsc.orgrsc.org This highlights the critical role of the counter-ion in directing the reaction pathway.

The decarboxylation of pyrrole-2-carboxylic acids is a reaction of significant interest. The mechanism of this transformation has been investigated using computational methods, which suggest that the process is often catalyzed by protons or enzymes. researchgate.net For pyrrole-2-carboxylic acid itself, the reaction involves the addition of water to the carboxyl group, followed by the cleavage of the C-C bond to release carbon dioxide. researchgate.net Theoretical studies indicate that the presence of both water and a proton source significantly lowers the energy barrier for the C-C bond rupture. researchgate.net

In the case of more complex systems like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, the decarboxylation can be influenced by the surrounding molecular structure. chemicalbook.com For instance, the decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is efficiently achieved by refluxing with 48% hydrobromic acid. zendy.io This method provides a higher yield and better quality product compared to the traditional copper-quinoline decarboxylation. zendy.io It is noteworthy that the corresponding 5-methoxy derivative is stable under these conditions, but readily demethylates to the phenol, which then undergoes decarboxylation. zendy.io

The rate of decarboxylation can also be pH-dependent. As the pH decreases, the rate of decarboxylation of certain pyrrole carboxylic acids increases, suggesting that the protonated form of the molecule is the reactive species. researchgate.net

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. iitk.ac.inlibretexts.orglumenlearning.com This reaction proceeds in two stages: an initial aldol addition to form a β-hydroxyaldehyde or β-hydroxyketone, followed by a dehydration step to yield a conjugated enone. libretexts.orgkhanacademy.orgmasterorganicchemistry.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the formation of the nucleophilic enolate. iitk.ac.inkhanacademy.org

The Claisen-Schmidt condensation is a specific type of aldol condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.orglumenlearning.com This reaction is particularly useful for synthesizing α,β-unsaturated derivatives. lumenlearning.com The choice of reactants is crucial for the success of cross-aldol reactions to avoid the formation of a complex mixture of products. lumenlearning.com Ideally, one of the aldehydes should not be enolizable to act solely as the electrophile. masterorganicchemistry.com

While direct examples of aldol condensation involving this compound are not explicitly detailed in the provided search results, the fundamental principles of aldol chemistry are applicable. The pyrrole and thiophene moieties could influence the reactivity of adjacent carbonyl groups and the stability of the resulting enolates, thereby affecting the course and outcome of the condensation reaction.

Ring Transformation and Rearrangement Studies

The heterocyclic rings of this compound can undergo transformations and rearrangements under specific reaction conditions, leading to the formation of new heterocyclic systems.

A notable example is the novel ring transformation of a thiophene into a pyrrole. rsc.org In this process, anils derived from 2-nitrothiophen-3-carbaldehyde, when treated with triethyl phosphite, undergo a reductive cyclization that results in the formation of 1-arylpyrrole-3-carbonitriles as the major products. rsc.org This contrasts with the reaction of anils from 3-nitrothiophen-2-carbaldehyde, which yield the expected thieno[3,2-c]pyrazoles. rsc.org

Another area of study involves cascade reactions that can lead to significant structural reorganization. For instance, a three-step cascade process has been developed for the direct conversion of indole-tethered ynones into functionalized quinolines. acs.org This process is initiated by a thiol, which promotes a dearomatizing spirocyclization, followed by nucleophilic substitution and a one-atom ring expansion. acs.org While not directly involving this compound, this methodology demonstrates the potential for complex rearrangements in related heterocyclic systems.

Furthermore, the oxidative dearomatization of furan (B31954) rings has been utilized in the synthesis of other heterocyclic structures. nih.gov This approach, followed by cyclization, can lead to the formation of new ring systems. nih.gov Such strategies could potentially be applied to the thiophene or pyrrole rings of the title compound to explore novel chemical space.

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.net

For N-acylpyrroles, a chemoselective C-H functionalization of toluene has been developed. rsc.orgrsc.org This reaction, promoted by potassium bis(trimethylsilyl)amide (KN(SiMe3)2), leads to the formation of aryl benzyl (B1604629) ketones in good to excellent yields under transition-metal-free conditions. rsc.orgrsc.org This method is highly chemoselective, as changing the base to LiN(SiMe3)2 instead triggers the "pyrrole dance" rearrangement. rsc.orgrsc.org

The development of highly regioselective methods for the synthesis of substituted pyrroles often relies on the strategic use of protecting groups and directing groups. nih.gov For example, a trimethylsilyl (B98337) group can act as an ipso-directing group, allowing for regioselective iodination and subsequent palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrrole ring. nih.gov The choice of the N-protecting group, such as a p-toluenesulfonyl group, is critical for the success of these multi-step functionalization sequences. nih.gov

These methodologies underscore the potential for the selective functionalization of the C-H bonds in the this compound system, offering routes to a wide array of derivatives with tailored properties.

Derivatization and Functionalization Strategies for Structural Modification

Pyrrole (B145914) Nitrogen Functionalization

The nitrogen atom of the pyrrole ring is a common site for functionalization. The presence of a lone pair of electrons on the nitrogen allows for reactions with various electrophiles. One of the most direct methods for functionalization is N-alkylation or N-arylation. For instance, N-substituted 2-(thienyl)pyrroles can be synthesized through the reaction of 1,4-dicarbonyl compounds with primary amines. rsc.org

A notable strategy to direct electrophilic substitution to the 3 and 4-positions of the pyrrole ring involves the use of bulky protecting groups on the nitrogen atom. quimicaorganica.org The triisopropylsilyl (TIPS) group, for example, can be introduced by reacting the pyrrole with triisopropylsilyl chloride. This sterically demanding group effectively blocks the more reactive 2 and 5-positions, thereby forcing subsequent electrophiles to attack the 3 or 4-position. quimicaorganica.org Following the desired substitution, the silyl (B83357) group can be readily removed using a fluoride (B91410) salt. quimicaorganica.org

Beyond simple alkyl and aryl groups, more complex functionalities can be introduced. For example, N-amino pyrrole derivatives have been synthesized and investigated for their potential antiviral activities. researchgate.net

Substitution on Thiophene (B33073) and Pyrrole Ring Positions

Both the thiophene and pyrrole rings are susceptible to electrophilic substitution, although their reactivity differs. Pyrrole is generally more reactive towards electrophiles than thiophene. onlineorganicchemistrytutor.comksu.edu.sa In both heterocycles, electrophilic attack preferentially occurs at the α-positions (C2 and C5 for pyrrole, C2 and C5 for thiophene) due to the greater stabilization of the resulting carbocation intermediate through resonance. onlineorganicchemistrytutor.compearson.comyoutube.com

Halogenation: Halogenation of pyrroles can lead to polysubstituted products if not carefully controlled. quimicaorganica.org To achieve mono-halogenation, mild conditions such as dilute halogen solutions at low temperatures or the use of N-halosuccinimides (NBS or NCS) are employed. quimicaorganica.orgacs.org For thiophene, bromination can be achieved using reagents like Br2 and H2O2/HBr, which can lead to products such as 2,5-dibromothiophene. researchgate.net Copper-mediated methods have also been developed for the divergent synthesis of halogenated pyrrolines from N-allyl enamines. rsc.org

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrrole ring. ksu.edu.sa The regioselectivity of this reaction on N-substituted pyrroles is influenced by both steric and electronic factors of the N-substituent. researchgate.net

Modification of Pendant Functional Groups

When 3-(thiophen-2-yl)-1H-pyrrole is already substituted with functional groups, these can be further modified to create a diverse range of derivatives.

Carboxylic acid derivatives of pyrroles can be readily converted into esters. For example, pyrrole-3-carboxylic acids can be synthesized in a one-step continuous flow process, and these can be subsequently esterified. syrris.jpnih.gov Esterification can also be a key step in the synthesis of more complex structures, such as diketopyrrolopyrrole derivatives, where an ethyl carboxylate group is present on the pyrrolinone intermediate. rsc.org

The formation of an amide bond is a widely used transformation in organic synthesis. Carboxylic acid derivatives of this compound can be converted to amides by reaction with amines. libretexts.org This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the carboxylic acid to a more reactive species like an acid chloride. libretexts.orgyoutube.com The synthesis of pyrrole amides is of significant interest as these motifs are found in various biologically active molecules and can act as building blocks for anion receptors. acs.orgnih.gov For example, 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1H-pyrrole-2-carboxamides have been synthesized via a one-pot, three-component reaction. nih.gov

The core structure of this compound can be further elaborated by introducing additional heteroaryl rings. This can be achieved through various synthetic strategies. For instance, aza-BODIPY precursors can be synthesized from 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. nih.gov Another approach involves the cycloaddition of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes bearing heteroaryl groups to produce polysubstituted pyrroles. nih.govnih.gov The introduction of heteroaryl substituents can significantly impact the electronic and photophysical properties of the resulting molecule.

Impact of Substituents on Molecular Structure and Reactivity

Molecular Structure: Substituents can influence the planarity of the molecule. For example, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule is nearly planar. nih.govresearchgate.net The introduction of bulky groups can lead to a rotation of the pyrrole and thiophene rings relative to each other. The nature and position of substituents also dictate intermolecular interactions, such as hydrogen bonding, which in turn influences the crystal packing. nih.govresearchgate.net

Reactivity: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—significantly alters the reactivity of the heterocyclic rings. researchgate.netresearchgate.net Electron-donating groups increase the electron density of the rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the rings towards electrophiles but making them more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The position of the substituent is also critical; for instance, a substituent at the 3-position of a thiophene ring can influence the rate and mechanism of nucleophilic substitution at the 2-position. nih.gov

Polymerization Studies of 3 Thiophen 2 Yl 1h Pyrrole and Its Derivatives

Electrochemical Polymerization Techniques

Electrochemical polymerization is a versatile method for synthesizing conductive polymer films directly onto an electrode surface. This technique allows for precise control over the film's thickness, morphology, and properties by manipulating electrochemical parameters such as potential or current. For thiophene-pyrrole systems, the ratio of the two monomer units in the resulting copolymer can be controlled by adjusting the applied oxidation potential, as pyrrole (B145914) generally has a lower oxidation potential than thiophene (B33073). nih.gov

Constant voltage polymerization, also known as potentiostatic polymerization, involves the application of a fixed potential to the working electrode in a solution containing the monomer. This method is widely used for the synthesis of conductive polymers. When a constant potential, higher than the monomer's oxidation potential, is applied, the monomer oxidizes at the electrode surface, leading to the formation and deposition of a polymer film.

While specific studies focusing solely on the constant voltage polymerization of 3-(thiophen-2-yl)-1H-pyrrole are not extensively detailed in the provided literature, the principles can be inferred from related compounds. For instance, the electropolymerization of pyrrole itself is a well-established process where a constant potential is applied to form a polypyrrole film with good adhesion and conductivity. rsc.org

Constant current polymerization, or galvanostatic polymerization, is another electrochemical technique where a constant current is passed through the electrochemical cell. This method ensures a constant rate of polymerization. The potential of the working electrode changes over time as the resistance of the growing polymer film and the solution changes. This technique has been employed for the synthesis of various conductive polymers, including those based on pyrrole and thiophene.

Cyclic voltammetry (CV) is a powerful electrochemical technique frequently used for both studying the redox behavior of monomers and for the electropolymerization process itself. In a typical CV experiment for electropolymerization, the potential is repeatedly scanned between two set limits. During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode surface. The growth of the polymer film can be observed by the increase in the peak currents with each successive cycle. scispace.com

For instance, the electropolymerization of 2,5-di(2-thienyl)pyrrole (TPT) derivatives, which are structurally similar to this compound, has been successfully achieved using cyclic voltammetry. metu.edu.tr The process involves dissolving the monomer in an electrolyte solution and cycling the potential to induce polymerization. metu.edu.tr Similarly, copolymers of pyrrole and thiophene derivatives are often synthesized via CV, where the different oxidation potentials of the co-monomers influence the composition and structure of the final polymer. nih.gov The electrochemical behavior of a pyrrole monomer during electropolymerization shows the formation of broad oxidation and reduction peaks, indicating the formation of the polymer. scispace.com

The table below summarizes typical conditions used in the electropolymerization of pyrrole and its derivatives via cyclic voltammetry.

| Monomer | Electrolyte/Solvent | Potential Range | Scan Rate | Number of Cycles | Reference |

| Pyrrole (0.1 M) | 0.1 M LiClO₄ in Acetonitrile (B52724) | -1 V to 1.2 V vs. SCE | 20 mV/s | 20 | researchgate.net |

| 1-pyrenyl-2,5-di(2-thienyl)pyrrole (PyrPy) and Pyrrole (Py) | 0.1 M TBABF₄ in Ethanol (B145695) | Not specified | 100 mV/s | 10 | scispace.com |

Potentiostatic electrochemical polymerization is a method where a constant potential is applied to the working electrode to initiate and sustain polymerization. This technique allows for the growth of a polymer film under controlled conditions.

A study on the copolymer of 1-pyrenyl-2,5-di(2-thienyl)pyrrole (PyrPy) and pyrrole (Py) utilized a one-step potentiostatic codeposition method. The copolymer film, P(PyrPy-co-Py), was prepared in an ethanol solution containing both monomers. For comparison, homopolymers of Py and PyrPy were also synthesized under the same conditions. The resulting copolymer exhibited a cauliflower-like nodule structure with a porous and intense morphology. scispace.com

The following table presents the specific capacitance values obtained for the homopolymers and the copolymer, highlighting the enhanced properties of the copolymer.

| Electrode Material | Specific Capacitance (at 2 mV/s) | Electrolyte | Reference |

| P(Py)/PGE | Not specified, lower than copolymer | 1 M H₂SO₄ | scispace.com |

| P(PyrPy)/PGE | Not specified, lower than copolymer | 1 M H₂SO₄ | scispace.com |

| P(PyrPy-co-Py)/PGE | 397.18 F/g | 1 M H₂SO₄ | scispace.com |

Chemical Polymerization Methods

Chemical polymerization offers an alternative route to synthesize bulk quantities of conductive polymers. This approach typically involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Oxidative polymerization using chemical agents is a common method for synthesizing polymers of pyrrole, thiophene, and their derivatives. Ferric chloride (FeCl₃) is a widely used oxidant for this purpose, often leading to high yields and polymers with high molecular weights. mdpi.com

The chemical oxidative polymerization of thiophene-pyrrole copolymers has been demonstrated using anhydrous FeCl₃ as the oxidant in acetonitrile at 0 °C. researchgate.net The mechanism involves the formation of a monomer radical cation induced by the oxidant, which then initiates the polymerization process. mdpi.com In some cases, an acid such as HBF₄ is also used, and its concentration can influence the composition of the resulting copolymer. researchgate.net For example, in the copolymerization of pyrrole and thiophene, increasing the acid concentration in the polymerization medium can control the amount of sulfur (from thiophene) incorporated into the polymer. researchgate.net

The table below shows the elemental analysis of thiophene-pyrrole copolymers prepared with different molar ratios of HBF₄, demonstrating the effect of acid concentration on the copolymer composition.

| Sample (Pyrrole:Thiophene:HBF₄) | %N | %S | Reference |

| A (1:1:1) | 8.50 | 1.68 | researchgate.net |

| B (1:1:2) | 8.29 | 6.21 | researchgate.net |

| C (1:1:3) | 4.51 | 16.4 | researchgate.net |

Another study investigated the chemical oxidative copolymerization of thiophene and pyrrole with varying comonomer molar ratios. The optimum copolymerization time was found to be 6 hours, and the resulting copolymer, P(Th-co-Py), showed a specific capacitance of 73.7 F/g for a 60Th/40Py comonomer ratio, indicating its potential for supercapacitor applications. researchgate.net

The synthesis of polythiophene derivatives containing pyrazoline has also been achieved through FeCl₃-mediated chemical oxidation polymerization. nih.gov This highlights the versatility of this method for a range of thiophene-based monomers.

Homopolymerization Investigations

The homopolymerization of this compound and its derivatives has been explored to create polymers with a conjugated backbone consisting of alternating thiophene and pyrrole units. These studies often focus on electrochemical polymerization, a method that allows for the direct deposition of a polymer film onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Investigations into the homopolymerization of related structures, such as 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) derivatives, have shown that the resulting polymers exhibit low oxidation potentials due to their thiophene-pyrrole-thiophene terarylenic structure. researchgate.net The polymerization conditions, including the choice of solvent, electrolyte, and polymerization voltage, significantly influence the morphology, conductivity, and electrochemical activity of the resulting polymer films. researchgate.net For instance, the chemical oxidative polymerization of a pyrrole-functionalized monomer, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy), has been achieved using iron(III) chloride (FeCl3) as an oxidant. researchgate.netpau.edu.tr Similarly, electrochemical polymerization of PyPhPy has been performed potentiodynamically. researchgate.netpau.edu.tr

The properties of the resulting homopolymers are highly dependent on the molecular structure of the monomer. For example, the introduction of different substituent groups on the pyrrole or thiophene rings can alter the polymer's solubility, thermal stability, and electronic properties. rsc.org Studies on poly(3-alkenylthiophene) homopolymers, for instance, have demonstrated that the presence of alkenyl side chains provides a route for further chemical modification. rsc.org

Table 1: Research Findings on Homopolymerization

| Monomer/Polymer | Polymerization Method | Key Findings |

| 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) derivatives | Electrochemical polymerization | Resulting polymers exhibit low oxidation potentials. researchgate.net Polymer properties are highly dependent on polymerization conditions. researchgate.net |

| 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy) | Chemical and Electrochemical Polymerization | Chemical polymerization achieved with FeCl3. researchgate.netpau.edu.tr Electrochemical polymerization performed potentiodynamically. researchgate.netpau.edu.tr |

| Poly(3-alkenylthiophene)s | Nickel-mediated cross-coupling polymerization | Alkenyl side chains allow for further chemical modification. rsc.org |

Copolymerization Strategies

Copolymerization offers a versatile approach to fine-tune the properties of conducting polymers by incorporating two or more different monomer units into the polymer chain. This strategy allows for the combination of the desirable characteristics of different homopolymers, leading to materials with enhanced or entirely new functionalities.

The copolymerization of this compound and its derivatives with thiophene-based monomers, particularly 3,4-ethylenedioxythiophene (B145204) (EDOT), has been extensively investigated. researchgate.net EDOT is a popular comonomer due to its low oxidation potential and the high stability and conductivity of its homopolymer, PEDOT. The resulting copolymers often exhibit a synergistic combination of the properties of both parent polymers.

For example, the electrochemical copolymerization of 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy) with EDOT has been successfully achieved. researchgate.netpau.edu.tr The resulting copolymer, P(PyPhPy-co-EDOT), was characterized to understand its electrochemical and physical properties. researchgate.netpau.edu.tr Similarly, copolymers of 1-(perfluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole and EDOT have been synthesized, demonstrating multichromism with several color transitions. researchgate.net

The electrochemical copolymerization of pyrrole and thiophene is a widely studied combination. nih.gov However, due to the significantly higher oxidation potential of thiophene compared to pyrrole, a large excess of thiophene is often required during copolymerization. nih.gov The ratio of pyrrole to thiophene in the resulting polymer film can be controlled by adjusting the applied oxidation potential. nih.gov

Copolymerization of this compound with pyrrole and its derivatives provides another avenue for tailoring polymer properties. These copolymers combine the structural units of both parent monomers, leading to materials with intermediate properties. For instance, the electrochemical copolymerization of pyrrole with various N-substituted or 3-substituted pyrrole derivatives has been shown to influence the resulting film's properties over time, as indicated by changes in their IR spectra. nih.gov

The chemical oxidative copolymerization of pyrrole and aniline (B41778) has also been explored, with the copolymer composition being effectively modified by varying the monomer feed ratios. researchgate.net This approach allows for the creation of random copolymers with properties that can be tuned between those of the individual homopolymers. researchgate.net

The ability to control the composition of the copolymer is crucial for achieving the desired material properties. In electrochemical copolymerization, the feed ratio of the monomers in the electrolyte solution is a key parameter. By adjusting the relative concentrations of the comonomers, the composition of the resulting copolymer can be systematically varied. metu.edu.tr For instance, in the copolymerization of a thiophene-benzothiadiazole derivative with EDOT, different monomer feed ratios resulted in copolymers with varying optical contrast, switching response, and color hues. metu.edu.tr

The applied potential during electropolymerization also plays a critical role in controlling the copolymer composition, especially when the comonomers have different oxidation potentials. nih.gov By carefully selecting the polymerization potential, it is possible to preferentially incorporate one monomer over the other, thereby controlling the final composition of the polymer film. nih.gov

Influence of Molecular Structure on Polymerization Behavior

The molecular structure of the monomer unit has a profound impact on the polymerization process and the properties of the resulting polymer. Factors such as the nature and position of substituents, the length of alkyl chains, and the presence of specific functional groups can significantly influence the monomer's reactivity, the polymer's morphology, and its electronic and optical characteristics.

For instance, the introduction of bulky substituents on the thiophene or pyrrole rings can lead to steric hindrance, which may affect the planarity of the polymer backbone and, consequently, its conjugation length and conductivity. Conversely, the incorporation of flexible side chains can enhance the solubility of the polymer, making it more processable. rsc.org

The electronic nature of the substituents also plays a crucial role. Electron-donating groups can lower the oxidation potential of the monomer, facilitating polymerization, while electron-withdrawing groups can have the opposite effect. A study on the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone revealed a nearly planar molecule, a conformation that is favorable for effective π-conjugation in the corresponding polymer. nih.govresearchgate.net The presence of intermolecular hydrogen bonding in the crystal structure also suggests that such interactions could influence the packing and morphology of the resulting polymer. nih.govresearchgate.net

Research on polythiophenes with pyrazoline substituents has shown that the nature of the substituent on the phenyl ring attached to the pyrazoline moiety affects the photoluminescence properties of the polymers. nih.gov This highlights how subtle changes in the molecular structure can be used to tune the optical properties of the final material.

Table 2: Influence of Molecular Structure on Polymer Properties

| Structural Feature | Influence on Polymerization/Properties |

| Bulky Substituents | Can cause steric hindrance, affecting backbone planarity and conductivity. |

| Flexible Side Chains | Can enhance polymer solubility and processability. rsc.org |

| Electron-donating Groups | Can lower the monomer's oxidation potential, facilitating polymerization. |

| Electron-withdrawing Groups | Can increase the monomer's oxidation potential. |

| Planar Molecular Structure | Favorable for effective π-conjugation in the polymer. nih.govresearchgate.net |

| Intermolecular Hydrogen Bonding | Can influence the packing and morphology of the polymer. nih.govresearchgate.net |

| Substituents on Pendent Groups | Can be used to tune the photoluminescence and other optical properties. nih.gov |

Computational and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Studies

DFT is a widely used and reliable theoretical method for investigating the relationship between the geometry and optoelectronic characteristics of molecules. nih.govacs.org It offers a framework for understanding the ground-state properties of various materials, including metals, semiconductors, and insulators. semanticscholar.org DFT calculations are employed to determine optimized geometries, analyze frontier molecular orbitals, and map charge distributions. semanticscholar.orgnih.gov

The optimization of the ground state geometry is a fundamental step in computational analysis, providing insights into the molecule's planarity and conjugation. researchgate.net Bond lengths and dihedral angles are key parameters derived from this analysis. For conjugated systems, bond lengths between carbon atoms that fall between the typical single bond (1.54 Å) and double bond (1.34 Å) lengths are indicative of electron delocalization. acs.org

In a study of a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations were used to obtain the optimized geometry. nih.gov Similarly, for thiophene (B33073) sulfonamide derivatives, the calculated intramolecular distances for S1–C2 and C5–S1 bonds were found to be in the range of 1.73 Å to 1.75 Å. semanticscholar.org The planarity of the molecule, indicated by dihedral angles, significantly influences the electronic properties. For instance, sterically demanding substituents can induce twisting in the conjugated backbone, which in turn affects the electronic band gap. researchgate.net

Table 1: Selected Calculated Bond Lengths and Dihedral Angles for Thiophene Sulfonamide Derivatives

| Parameter | Compound 1 (Å) | Compound 2 (Å) | Compound 3 (Å) |

|---|---|---|---|

| S1–C2 | 1.74 | 1.73 | 1.75 |

| C5–S1 | 1.73 | 1.74 | 1.73 |

| S=O | 1.46 | 1.45 | 1.46 |

| S–NH2 | 1.67 | 1.68 | 1.67 |

| Dihedral Angle | **Compound 1 (°) ** | **Compound 2 (°) ** | **Compound 3 (°) ** |

| S1–C5–C1'–C2' | 32.01 | 34.19 | 31.55 |

Data derived from studies on thiophene sulfonamide derivatives. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The distribution of the electron density in these orbitals is crucial for determining a molecule's electronic and optical properties. researchgate.net The HOMO acts as the electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the electron acceptor, and its energy level relates to the electrophilicity. youtube.com

In many thiophene-pyrrole based systems, the HOMO is often delocalized across the electron-donating thiophene and pyrrole (B145914) rings, while the LUMO is concentrated on the electron-accepting parts of the molecule. sid.ir This spatial distribution of the FMOs facilitates intramolecular charge transfer upon photoexcitation, a desirable characteristic for optoelectronic materials. nih.gov The analysis of the FMOs helps in understanding the electron transmission probability from the valence band (HOMO) to the conduction band (LUMO). acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally signifies higher chemical reactivity and a greater ability to donate electrons. researchgate.net The HOMO-LUMO gap is a key factor in designing materials for organic solar cells, as a lower gap allows for better harvesting of the solar spectrum. sid.ir

DFT calculations are a standard method for determining the HOMO and LUMO energy levels and the corresponding energy gap. sid.ir For a series of thiophene-phenylene based compounds, the calculated HOMO-LUMO gaps ranged from 1.9 eV to 2.1 eV. sid.ir In another study on thiophene-fused pyrrole-based non-fullerene acceptors, modifications to the molecular structure led to a reduction in the band gap, enhancing the charge-transfer aptitude. acs.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for Thiophene-Phenylene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| M1 | -6.32 | -4.22 | 2.10 |

| M2 | -5.71 | -3.81 | 1.90 |

| M3 | -5.64 | -3.58 | 2.06 |

Data obtained by B3LYP/6-31G(d) calculations. sid.ir

Mapping the charge density distribution provides a visual representation of the electronic landscape of a molecule. researchgate.net Techniques such as transition density matrix (TDM) analysis can be used to understand charge localization and delocalization probabilities within the molecular structure upon electronic excitation. nih.govacs.org These maps often reveal that in donor-acceptor type molecules, the charge density is significantly higher in the electron-rich donor regions. researchgate.net

The charge density distribution can be correlated with the planarity of the molecule and the nature of the substituent groups. researchgate.net For instance, in some thiophene-based systems, a high charge density is observed over the core of the molecule, indicating the electron-rich nature of the donor region. researchgate.net

Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. nih.gov It is a formally exact theory, though in practice, it relies on approximate functionals. nih.gov TD-DFT is widely used to calculate excitation energies, oscillator strengths, and to simulate absorption spectra. researchgate.netresearchgate.net The linear-response (LR) formulation of TD-DFT is particularly useful for accessing information about excited states. arxiv.org

Excitation energy is the energy required to promote an electron from the ground state to an excited state, often from the HOMO to the LUMO. researchgate.net Oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. bris.ac.uk TD-DFT calculations are frequently employed to compute these parameters, which are essential for predicting the absorption spectra of molecules. mdpi.com

For example, in a study of diketopyrrolopyrrole derivatives containing thiophene, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to assign vibrational features in the excited state. bris.ac.uk In another investigation of thiophene and pyrrole based oligomers, TD-DFT was used to calculate excitation energies and oscillator strengths, revealing that these properties can be tuned by noncovalent intramolecular interactions. researchgate.net The calculated excitation energies and oscillator strengths provide valuable insights into the photophysical behavior of these conjugated systems.

Table 3: Calculated Excitation Energies and Oscillator Strengths for a Simplified Diketopyrrolopyrrole (TDPP) Derivative

| State | Vertical Excitation Energy (eV) | Adiabatic Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S1 (1Bu) | 2.34 | 2.19 | > 0 |

| S2 (2Ag) | 3.27 | 2.92 | 0 |

Data for a simplified TDPP with truncated alkyl chains. bris.ac.uk

Spectroelectrochemical Property Predictions

Spectroelectrochemical analysis combines spectroscopy and electrochemistry to study the changes in a molecule's optical properties as it undergoes oxidation or reduction. Theoretical predictions for derivatives of 3-(Thiophen-2-yl)-1H-pyrrole, such as dithieno[3,2-b:2',3'-d]pyrrole (DTP) systems, offer insights into the behavior of the parent compound.

For instance, studies on polymers derived from DTP show that they are electroactive and exhibit electrochromic behavior, meaning they change color upon the application of an electrical potential. The electronic nature of functional groups attached to the core structure significantly influences the electrochemical properties. In polymers containing DTP units, the replacement of certain functional groups can lead to lower oxidation potentials.

The predicted properties of related polymers, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, help in understanding their potential as organic electronic materials. The HOMO-LUMO gap is a critical parameter that determines the electronic and optical properties of these materials.

Table 1: Spectroelectrochemical Data for DTP-based Polymers

| Polymer | State | Color |

|---|---|---|

| Poly(DTP–aryl–NH2) | Reduced (0.0 V) | Brown |

| Oxidized (1.2 V) | Blue | |

| Poly(DTP–alkyl–NH2) | Reduced | Dark Yellow |

| Mid-state | Gray | |

| Highly oxidized | Blue | |

| Poly(DTP–alkyl–DTP) | 0.0 V | Red |

| 0.2 V | Dark Brown | |

| 0.3 V | Light Gray | |

| 0.5 V | Blue |

This table is based on data for DTP derivatives, which serve as a model for understanding the potential properties of polymers based on this compound.

Conformational Analysis and Steric Effects

Conformational analysis investigates the energy differences between various spatial arrangements (conformers). The most stable conformation is typically the one with the lowest energy. For linked heteroaromatic rings like this compound, the dihedral angle between the rings is a key parameter. A planar conformation often leads to better electronic conjugation, but may be hindered by steric effects.

Steric effects arise from the repulsive forces between atoms that are brought too close together in space. In derivatives of this compound, bulky substituents on either ring can create steric hindrance, forcing the rings to twist out of planarity. This twisting can disrupt the π-electron system, affecting the electronic and optical properties of the molecule. The study of related systems shows that steric congestion in a molecule's transition state can influence the stereoselectivity of a reaction.

Theoretical Evaluation of Substituent Effects on Electronic Properties

The electronic properties of the this compound system can be fine-tuned by adding different chemical groups (substituents) to the pyrrole or thiophene rings. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict how these substituents will alter the molecule's behavior.

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., alkyl groups like -CH3, -C2H5) increase the electron density of the π-system.

Electron-withdrawing groups (e.g., nitro -NO2, cyano -CN) decrease the electron density.

These changes have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO). Attaching an EDG generally raises the HOMO energy level, making the molecule easier to oxidize. Conversely, an EWG tends to lower the LUMO energy level, making the molecule easier to reduce. By strategically placing different substituents, researchers can control the HOMO-LUMO gap, which in turn affects the molecule's absorption spectrum and charge transport properties. Theoretical studies on other heterocyclic systems have shown that such modifications can even induce ambipolar behavior, meaning the material can transport both positive (holes) and negative (electrons) charges.

Analysis of Intramolecular Interactions (e.g., S···O)

Within a molecule, non-covalent interactions between atoms can play a crucial role in determining its preferred conformation and properties. In derivatives of this compound that contain oxygen atoms, for example in a substituent, there is the potential for an intramolecular interaction between the sulfur atom of the thiophene ring and an oxygen atom.

These S···O interactions are a type of chalcogen bond and can influence the planarity of the molecule. Theoretical studies on related molecules have shown that such intramolecular forces can be significant. For example, in bichromophoric molecules containing 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) units, intramolecular excimer formation, which is dependent on the conformation, has been observed. While not a direct S···O bond, this highlights how different parts of a larger molecule containing the thiophene-pyrrole moiety interact. The redox potentials and photophysical properties of these systems are influenced by such intramolecular phenomena. The analysis of these weak interactions is critical for a complete understanding of the molecule's structure and function.

Applications in Advanced Materials Science Research

Organic Electronics and Optoelectronic Materials

The inherent conductivity and photo-responsiveness of polymers derived from 3-(Thiophen-2-yl)-1H-pyrrole make them suitable for various organic electronic and optoelectronic devices.

Polymers based on the this compound backbone are a subject of interest in the field of organic semiconductors. The electrical conductivity of polypyrrole is a result of p-type doping, where the removal of a π-electron from the polymer chain creates polarons and bipolarons that act as charge carriers. mdpi.com In its undoped state, polypyrrole is an insulator with a large band gap of approximately 3.16 eV. mdpi.com However, through doping, its conductivity can be significantly increased. mdpi.com

The incorporation of a thiophene (B33073) ring, as in poly(this compound), can further enhance the semiconducting properties. Thiophene-based polymers are known for their environmental and thermal stability, and their conductivity can be controlled by modifying the side chains. nih.gov For instance, small molecules containing a thieno[3,2-b]pyrrole unit, a fused analog of this compound, have demonstrated moderate hole mobilities in organic thin-film transistors (OTFTs), on the order of 10⁻³ cm²/Vs. researchgate.netpsu.edu Copolymers incorporating thieno[3,2-b]pyrrole have shown even higher average hole mobility of 0.12 cm² V⁻¹ s⁻¹. researchgate.net These findings highlight the potential of the thiophene-pyrrole linkage in designing efficient p-type organic semiconductors.

The unique electronic structure of this compound derivatives makes them promising for use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In DSSCs, organic dyes with a donor-π-acceptor (D-π-A) structure are crucial for light harvesting and electron injection. The pyrrole (B145914) moiety can act as a π-bridge in these systems, facilitating charge transfer. researchgate.netresearchgate.net For instance, dyes incorporating N-methyl pyrrole and thiophene as π-bridges have been successfully used as sensitizers in DSSCs. researchgate.net

In the realm of perovskite solar cells, hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused derivative of the thiophene-pyrrole structure, has been identified as a highly effective core for designing HTMs. rsc.orgresearchgate.net HTMs based on DTP have demonstrated high power conversion efficiencies (PCEs) of over 18%, comparable to the state-of-the-art spiro-OMeTAD. rsc.orgresearchgate.net The excellent performance of DTP-based HTMs is attributed to their enhanced conductivity, high hole mobility, and good film-forming properties. rsc.org The electron-rich nature and planar structure of the DTP core contribute to these desirable characteristics. researchgate.net

| Device Type | Component | Key Finding | Efficiency |

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer (D-π-A dye) | Pyrrole-thiophene π-bridge facilitates charge transfer. researchgate.netresearchgate.net | Up to 2.21% for related structures. mdpi.com |

| Perovskite Solar Cells (PSCs) | Hole Transport Material (HTM) | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core enhances conductivity and hole mobility. rsc.orgresearchgate.net | Over 18% PCE for DTP-based HTMs. rsc.org |

The electroluminescent properties of materials derived from this compound have been explored for their potential in Organic Light-Emitting Diodes (OLEDs). Thiophene-containing compounds are promising for OLED applications due to their favorable electronic properties. juniperpublishers.com The incorporation of sulfur-containing heterocycles, like thiophene, can be beneficial for electron injection and transport in OLEDs. rsc.org

While direct studies on this compound in OLEDs are limited, related structures have shown significant promise. For example, a donor-π-acceptor compound with a thieno[3,2-b]thiophene (B52689) π-linker has been successfully used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61%. beilstein-journals.org Furthermore, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) has been utilized as a donor unit in thermally activated delayed fluorescence (TADF) emitters for red OLEDs, demonstrating stable emission spectra. researchgate.net These examples underscore the potential of the thiophene-pyrrole scaffold in the design of new emissive materials for high-performance OLEDs.

Electrochromic Systems

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Polymers based on this compound derivatives are excellent candidates for electrochromic applications due to their ability to undergo reversible redox reactions with distinct color changes.

The electrochemical polymerization of 2,5-di(thiophen-2-yl)-pyrrole derivatives, which share the core structure of this compound, leads to the formation of electrochromic polymers with tunable properties. By introducing different substituent groups to the pyrrole nitrogen, the electronic and steric environment of the polymer can be modified, thereby influencing its electrochromic behavior.

For instance, the synthesis of dithienylpyrroles with various phenyl substituents at the nitrogen atom, such as 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPS), 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPO), and 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL), has been reported. researchgate.netrsc.org These monomers can be electrochemically polymerized to form stable and colorful polymer films on conductive substrates. researchgate.netrsc.org The choice of substituent allows for fine-tuning of the color, switching speed, and contrast of the resulting electrochromic material.

Spectroelectrochemical studies are essential for characterizing the performance of electrochromic materials and devices. These studies correlate the changes in the optical absorption spectrum of the material with the applied electrochemical potential.

For polymers derived from 2,5-di(thiophen-2-yl)-pyrrole derivatives, spectroelectrochemistry reveals multi-color transitions. For example, poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) film exhibits distinct color changes from green in its neutral state to dark green and brown in its oxidized states. researchgate.netrsc.org In an ionic liquid solution, PMPS films have shown a high optical contrast (ΔTmax) of 54.47%. researchgate.netrsc.org

Electrochromic devices (ECDs) have been constructed using these polymers as the anodic layer and poly(3,4-(2,2-diethypropylenedioxy)thiophene) (PProDOT-Et₂) as the cathodic layer. rsc.org A device utilizing a polymer based on the MPO monomer demonstrated a high coloration efficiency of 674.67 cm²·C⁻¹ and an optical contrast of 41.13%. researchgate.netrsc.org These devices also exhibit good redox stability, which is crucial for long-term operational performance. rsc.org

| Polymer | Neutral Color | Oxidized Color | Max. Optical Contrast (ΔTmax) | Coloration Efficiency (η) |

| PMPS | Green | Dark Green, Brown | 54.47% at 940 nm | 637.25 cm²·C⁻¹ (in ECD) |

| PMPO | - | - | 43.87% at 890 nm | 674.67 cm²·C⁻¹ (in ECD) |

| PANIL | - | - | 44.63% at 950 nm | - |

Chemical Sensor Technologies

The inherent electrical properties and the potential for functionalization of polymers based on the thiophene-pyrrole backbone make them attractive candidates for chemical sensor technologies. These materials can be designed to interact with specific analytes, causing a measurable change in their electrical or electrochemical properties.

Polymers derived from thiophene-pyrrole units have demonstrated potential in the fabrication of gas sensors. An example is the polymer poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole], which has been synthesized and characterized for its ammonia (B1221849) gas sensing capabilities. researchgate.net In this application, the polymer film acts as the sensing layer. When exposed to ammonia gas, the polymer's resistance changes in a predictable manner. Research has shown that the resistance of the polymer increases linearly with the concentration of ammonia, demonstrating its utility as a chemiresistive sensor. researchgate.net

The thermal stability of such polymers is a critical factor for practical applications. Thermogravimetric analysis of poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] revealed that it is stable up to 435°C, indicating its robustness for use in sensor devices that may operate under varying temperatures. researchgate.netnih.gov

Table 1: Ammonia Gas Sensing Properties of a Poly(dithienylpyrrole) Derivative

| Property | Finding | Source |

|---|---|---|

| Sensing Material | Poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] | researchgate.netnih.gov |

| Target Gas | Ammonia (NH₃) | researchgate.net |

| Sensing Mechanism | Chemiresistive (change in electrical resistance) | researchgate.net |

| Response | Linear increase in resistance with increase in ammonia concentration | researchgate.net |

| Thermal Stability | Withstands up to 435°C with only 10% weight loss | researchgate.netnih.gov |

The thiophene-pyrrole structural unit is also a key component in receptors designed for potentiometric sensors, particularly ion-selective electrodes (ISEs). A notable example is a mercury(II) selective membrane electrode that incorporates a calix nih.govthieno nih.govpyrrole as the ionophore. researchgate.net Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration of a specific ion in a solution.

In this case, the calix nih.govthieno nih.govpyrrole-based electrode demonstrated a Nernstian response, with a sensitivity of 27.8 mV per decade change in Hg²⁺ concentration. researchgate.net The sensor was effective over a wide concentration range, from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M, and exhibited a rapid response time of just 20 seconds. researchgate.net The selectivity of the electrode for mercury(II) ions over other metal ions is a critical performance metric, which was found to be satisfactory for analytical purposes. researchgate.net The sensor also proved effective as an indicator electrode in the potentiometric titration of mercury(II) solutions with EDTA. researchgate.net

Table 2: Performance of a Calix nih.govthieno nih.govpyrrole-Based Mercury(II) Ion-Selective Electrode

| Parameter | Performance Characteristic | Source |

|---|---|---|

| Ionophore | Calix nih.govthieno nih.govpyrrole | researchgate.net |

| Target Analyte | Mercury(II) ions (Hg²⁺) | researchgate.net |

| Response Type | Nernstian | researchgate.net |

| Sensitivity | 27.8 mV per decade | researchgate.net |

| Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M | researchgate.net |

| Response Time | 20 seconds | researchgate.net |

Polymer Chemistry as Building Blocks for Conjugated Systems

The this compound moiety is a prime example of a heterocyclic building block used in the synthesis of π-conjugated polymers. scispace.comnih.govnih.gov These polymers, often referred to as "synthetic metals," possess alternating single and double bonds that allow for the delocalization of electrons along the polymer backbone. This electron delocalization is responsible for their unique electronic and optical properties.

Poly(2,5-dithienylpyrrole)s (PSNS) are a class of conducting polymers that have garnered significant interest since the 1980s. nih.gov These materials can be synthesized through both chemical and electrochemical polymerization of the 2,5-dithienylpyrrole monomer unit. nih.gov The resulting polymers possess a π-conjugated system that gives rise to characteristic absorption bands in their optical spectra and enables electrical conductivity. researchgate.netnih.gov The ability to introduce various substituent groups onto the pyrrole nitrogen or the thiophene rings allows for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and electronic behavior. nih.govpau.edu.tr For example, the introduction of alkyl chains at the 3-position of the thiophene ring was a key development to produce soluble and processable polythiophenes. pau.edu.tr

The polymerization can be achieved through various methods, including oxidative coupling with agents like iron(III) chloride (FeCl₃) or via electrochemical methods where the monomer is oxidized at an electrode surface to form a polymer film. nih.gov

Research Tools for Reaction Mechanism Elucidation

Beyond its direct application in materials, the synthesis of thiophene-pyrrole derivatives serves as an excellent model system for studying and teaching complex organic reaction mechanisms. A published laboratory experiment details the synthesis of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole, which provides a practical platform for understanding multi-step synthetic transformations. researchgate.net

The synthesis involves two key steps:

Amide Formation: The process begins with the direct amidation of 4-oxo-4-(thiophen-2-yl)butanoic acid with propylamine (B44156) to form the corresponding secondary γ-ketoamide. researchgate.net

Thionation and Cyclization: The crucial step involves treating the γ-ketoamide with Lawesson's reagent. This reagent selectively converts the keto-carbonyl group into a thione (C=S). The intermediate thioxo-amide then undergoes a spontaneous intramolecular nucleophilic attack, followed by dehydration, to construct the final pyrrole ring. researchgate.net

This synthetic sequence is used as a tool for reaction mechanism elucidation, as students are tasked with proposing a detailed mechanism for the thionation and subsequent cyclization. Furthermore, the transformation is monitored using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. Comparing the spectra of the starting amide and the final thienylpyrrole product allows for an unambiguous identification of the structural changes, thereby reinforcing the understanding of the reaction mechanism. researchgate.net For instance, the disappearance of the aliphatic CH₂ signals adjacent to the ketone and amide groups and the appearance of new aromatic proton signals for the pyrrole ring in the ¹H NMR spectrum provide clear evidence of the successful cyclization. researchgate.net

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR)